molecular formula C12H22INO2 B1403152 Tert-butyl 4-(iodomethyl)cyclohexylcarbamate CAS No. 947141-77-7

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

Cat. No. B1403152
M. Wt: 339.21 g/mol
InChI Key: TXUVIAIKVHYALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-(iodomethyl)cyclohexylcarbamate” is a chemical compound . It is related to “TERT-BUTYL TRANS- (4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE” which has a molecular formula of C12H23NO3 .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-(iodomethyl)cyclohexylcarbamate” were not found, related compounds such as “(S)-tert-butyl 4,5-diamino-5-oxopentanoate” have been synthesized and used in the preparation of pharmaceutically active compounds .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate plays a crucial role in the enantioselective synthesis of specific compounds. For instance, it is used in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. A key step in this synthesis involves an iodolactamization process (Campbell et al., 2009).

Cyclizative Atmospheric CO2 Fixation

This compound is involved in cyclizative atmospheric CO2 fixation processes, especially with unsaturated amines. Using tert-butyl hypoiodite (t-BuOI), it efficiently leads to the formation of cyclic carbamates bearing an iodomethyl group under mild reaction conditions (Takeda et al., 2012).

Gel Formation and Sensory Materials

The presence of a tert-butyl moiety in certain benzothiazole modified carbazole derivatives, like TCBT, enables them to form gels in specific solvents. These gels are useful in creating sensory materials for detecting volatile acid vapors due to their strong blue light emission and efficient exciton migration in nanofibers (Sun et al., 2015).

Synthesis of Stereoisomers

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is used in the stereoselective synthesis of various stereoisomers, which are key intermediates in synthesizing other compounds like factor Xa inhibitors. The synthesis starts from basic compounds like 3-cyclohexene-1-carboxylic acid, with controlled stereochemistry at specific centers (Wang et al., 2017).

Assessment in Medicinal Chemistry

The tert-butyl group, a common motif in medicinal chemistry, often affects the properties of bioactive compounds. This compound is studied in this context, comparing it with other substituents like pentafluorosulfanyl and trifluoromethyl (Westphal et al., 2015).

Genotoxicity Assessment

While slightly tangential, studies on compounds like methyl-tert-butyl ether provide insights into the genotoxic effects of tert-butyl compounds. They show DNA damage in human lymphocytes, indicating the importance of considering genotoxicity in compounds with tert-butyl groups (Chen et al., 2008).

Safety And Hazards

The safety data sheet for a related compound, “tert-Butyl carbamate”, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

tert-butyl N-[4-(iodomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUVIAIKVHYALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Reactant of Route 3
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Reactant of Route 4
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Reactant of Route 5
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Reactant of Route 6
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.